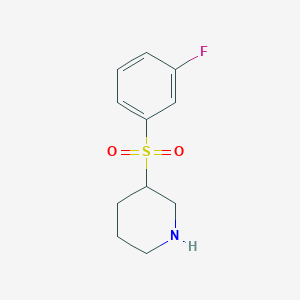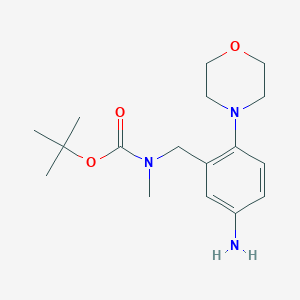
(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) is a synthetic steroid derivative. This compound is characterized by its unique cyclic structure, which includes a pregnane backbone and an acetal linkage formed with 1,2-ethanediol. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) typically involves the following steps:
Starting Material: The synthesis begins with pregnane-3,20-dione.
Formation of Acetal: The key step involves the reaction of pregnane-3,20-dione with 1,2-ethanediol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the cyclic acetal.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetal group can be hydrolyzed under acidic conditions to regenerate the original ketone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), are used for hydrolysis.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Regeneration of pregnane-3,20-dione.
Wissenschaftliche Forschungsanwendungen
(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with steroid receptors and enzymes involved in hormone metabolism.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pregnane-3,20-dione: The parent compound without the acetal linkage.
Progesterone: A naturally occurring steroid hormone with similar structural features.
Corticosterone: Another steroid hormone with a similar backbone but different functional groups.
Uniqueness
(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) is unique due to its cyclic acetal structure, which imparts distinct chemical and biological properties compared to its analogs. This structural modification can influence its stability, reactivity, and interaction with biological targets.
Eigenschaften
Molekularformel |
C23H36O3 |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H36O3/c1-21-10-8-16(24)14-15(21)4-5-17-18-6-7-20(23(3)25-12-13-26-23)22(18,2)11-9-19(17)21/h15,17-20H,4-14H2,1-3H3 |
InChI-Schlüssel |
VFBOQACQHXYULH-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C5(OCCO5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride](/img/structure/B12089346.png)
![N-[1-(pyridin-3-yl)ethyl]cyclopentanamine](/img/structure/B12089347.png)
![1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt)](/img/structure/B12089355.png)











